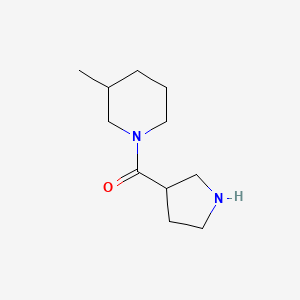![molecular formula C11H14FNO2 B1468785 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol CAS No. 1339464-47-9](/img/structure/B1468785.png)
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol (1-FEA) is an organic compound with the molecular formula C10H14FO2, and is a derivative of azetidin-3-ol. It is a white solid that is soluble in water, alcohol, and ether. 1-FEA has been studied for its potential applications in scientific research, including as a ligand for metal complexes and as a building block for the synthesis of other compounds.
Scientific Research Applications
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is utilized to determine the antioxidant capacity of compounds, highlighting the significance of understanding reaction pathways for accurate antioxidant capacity measurement. This method is essential for evaluating the antioxidant potential of new compounds, which could include derivatives of the specified compound (Ilyasov et al., 2020).
HIV-1 Reverse Transcriptase Inhibitors
The study of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine, a nucleoside reverse transcriptase inhibitor, showcases the process of discovering novel antiviral agents. This context is relevant for exploring the potential antiviral applications of new compounds, including fluoro-substituted azetidinols (Markowitz & Sarafianos, 2018).
Effects on Fruits and Vegetables
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables to inhibit ethylene perception and delay ripening and senescence highlights the agricultural applications of chemical compounds in post-harvest management. Research into similar compounds could provide insights into new preservation methods (Watkins, 2006).
Synthesis Methodologies
A practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing efficient synthesis routes for fluoro-substituted compounds, which could be applied to the synthesis of "1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol" and similar molecules (Qiu et al., 2009).
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-1-3-11(4-2-9)15-6-5-13-7-10(14)8-13/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCFNINDPMVTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



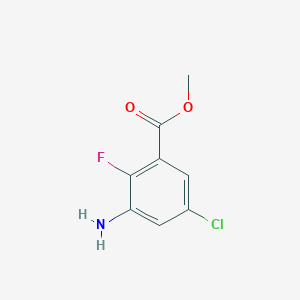
![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)
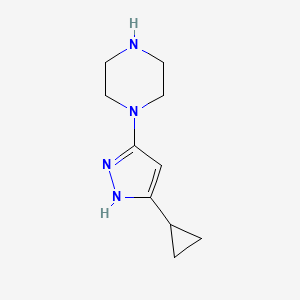
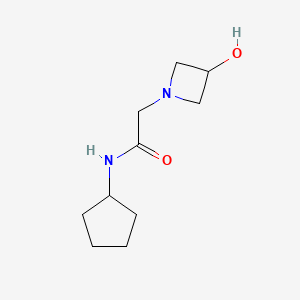
![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)

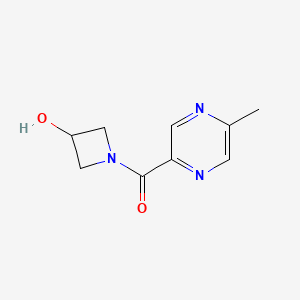

![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)

![1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468720.png)


